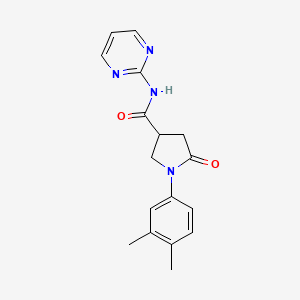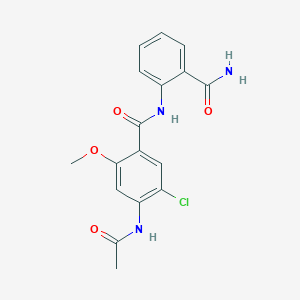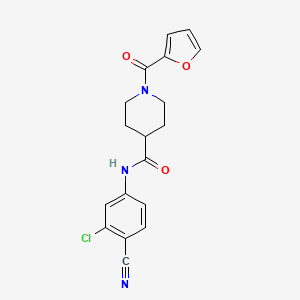![molecular formula C16H17FN4O3S B11167844 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167844.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a molecular formula of C16H17FN4O3S and a molecular weight of 364.39 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common method starts with the reaction of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA replication by binding to DNA and interfering with the activity of DNA polymerase . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Exhibits higher inhibitory activities against certain cancer cell lines.
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine: Known for its potent antimicrobial properties.
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine: Demonstrates significant antifungal activity.
Properties
Molecular Formula |
C16H17FN4O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17FN4O3S/c1-2-24-9-13-19-20-16(25-13)18-15(23)10-7-14(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,20,23) |
InChI Key |
LLNHVMMYZSIBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167764.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11167771.png)
![N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11167772.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11167781.png)

![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11167786.png)

![3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11167796.png)

![1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167801.png)


![4-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11167827.png)
![Propyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11167837.png)
